ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S2/c1-8-31-21(28)17-16-13-22(2,3)25-23(4,5)18(16)32-20(17)24-19(27)14-9-11-15(12-10-14)33(29,30)26(6)7/h9-12,25H,8,13H2,1-7H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBZIEQDPRDPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the dimethylsulfamoylbenzoyl group and the ethyl ester functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.
Sulfonamide-containing compounds: These compounds contain the sulfonamide group and may exhibit similar biological activities.
Ethyl ester derivatives: Compounds with the ethyl ester functionality may have comparable chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other compounds.
Biological Activity
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with potential biological activities. Its unique structure combines elements that may interact with various biological targets, leading to significant pharmacological effects. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[2,3-c]pyridine core with a carboxylate moiety and a dimethylsulfamoyl group. The molecular formula is , and it has a molecular weight of 368.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S |
| Molecular Weight | 368.46 g/mol |
| LogP | 3.12 |
| Polar Surface Area (Ų) | 92.5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various derivatives found that compounds with similar structural features showed potent activity against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds in the thieno[2,3-c]pyridine class have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy in inhibiting human tumor cell lines in vitro . The mechanism of action may involve the inhibition of key enzymes involved in nucleotide synthesis or cell cycle regulation.
Enzyme Inhibition
This compound may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and DNA synthesis . Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells.
Study on Antimicrobial Efficacy
In a comparative study of various thieno[2,3-c]pyridine derivatives including those with sulfamoyl groups, it was reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that modifications to the benzamide moiety can enhance antimicrobial activity .
Anticancer Research
A study evaluating the anticancer properties of thieno[2,3-c]pyridine derivatives indicated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.1 to 10 µM depending on the specific derivative and cancer type .
Q & A
Q. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of 4-(dimethylsulfamoyl)benzoic acid with an amino-substituted thienopyridine intermediate under carbodiimide-mediated conditions (e.g., EDCI or DCC) .
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange reactions .
- Tetramethyl group installation : Alkylation or Grignard reactions to introduce the 5,5,7,7-tetramethyl substituents, requiring anhydrous conditions and catalysts like Pd/C or Ni(0) . Key reagents include ethyl chloroformate, dimethylsulfamoyl chloride, and tetramethyl alkyne derivatives. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux (80–120°C) in solvents such as DMF or THF .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylsulfamoyl group (singlet at ~3.0 ppm for N(CH)) and ester carbonyl (~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching CHNOS) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .
Q. What safety precautions are recommended for handling this compound?
Based on structurally related thienopyridine derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as similar compounds cause respiratory irritation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates (e.g., tetramethyl groups)?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalyst Screening : Pd(PPh) or NiCl(dppe) improves coupling efficiency in alkylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for slow steps (e.g., from 24h to 2h at 100°C) .
- DoE (Design of Experiments) : Statistical optimization of temperature, catalyst loading, and solvent ratios to identify ideal conditions .
Q. How to resolve contradictions in biological activity data across assays?
- Purity Verification : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >95% purity; impurities may interfere with assay results .
- Assay Replication : Repeat experiments in triplicate under controlled conditions (pH, temperature) to rule out variability .
- Target Validation : Employ computational docking (e.g., AutoDock Vina) to predict binding affinity to proposed targets (e.g., kinase domains) and compare with experimental IC values .
Q. What is the role of the dimethylsulfamoyl group in modulating bioactivity?
- Electron-Withdrawing Effects : The sulfamoyl group enhances electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine in enzyme active sites) .
- Comparative Studies : Synthesize analogs without the dimethylsulfamoyl moiety and evaluate activity loss via SAR (Structure-Activity Relationship) analysis .
- Molecular Dynamics Simulations : Predict conformational stability of the sulfamoyl group in aqueous vs. hydrophobic environments .
Methodological Insights Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Microwave-assisted synthesis; DoE for parameter optimization | |
| Structural ambiguity | X-ray crystallography combined with H/C NMR and HRMS | |
| Biological assay variability | HPLC purity checks; computational docking to validate target engagement | |
| Hazard management | PPE compliance; spill protocols using inert absorbents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
